Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate
Description
Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate is a Schiff base-containing compound characterized by a phenoxyacetate backbone with multiple substituents:
- 4-Bromo group: Enhances electron-withdrawing properties and influences reactivity in cross-coupling reactions .
- 2-Methoxy group: Provides steric hindrance and modulates electronic effects on the aromatic ring .
However, analogous compounds (e.g., ethyl 2-(4-aminophenoxy)acetate in ) are synthesized via alkylation of phenolic oxygen with ethyl bromoacetate, followed by functional group modifications .
Properties
IUPAC Name |
ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO5/c1-4-25-18(22)12-26-19-13(9-14(20)10-17(19)24-3)11-21-15-5-7-16(23-2)8-6-15/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHPGJJNJBGNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4-Bromo-2-Methoxy-6-Formylphenol with 4-Methoxyaniline
The most widely reported method involves the condensation of 4-bromo-2-methoxy-6-formylphenol with 4-methoxyaniline in ethanol under reflux. The aldehyde group reacts with the primary amine to form an imine bond (C=N), with water eliminated as a byproduct.
Reaction Conditions
- Molar ratio : 1:1 (aldehyde:amine)
- Solvent : Anhydrous ethanol (10 mL per mmol of aldehyde)
- Temperature : 78°C (reflux)
- Duration : 4–6 hours
- Catalyst : None required due to inherent reactivity of aromatic amines
The product precipitates upon cooling and is purified via recrystallization from dichloromethane/hexane mixtures, yielding 72–78%. Structural confirmation is achieved through $$^1$$H NMR ($$ \delta $$ 8.35 ppm for imine proton) and IR spectroscopy (1635 cm$$^{-1}$$ for C=N stretch).
Alternative Pathway via Diazonium Salt Coupling
A patent-published method (CN104130159A) utilizes diazotization of 4-methoxyaniline followed by coupling with ethyl 2-(4-bromo-2-methoxy-6-acetylphenoxy)acetate. This two-step approach addresses steric hindrance in bulky substrates:
Diazotization :
$$ \text{4-Methoxyaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium chloride} $$
Conducted at 0–5°C to prevent decomposition.Coupling Reaction :
Diazonium salt reacts with the acetyl precursor in a biphasic system (water/dichloromethane) with tetrabutylammonium bromide as a phase-transfer catalyst.
Optimization of Reaction Parameters
Solvent Effects on Imine Formation
Comparative studies reveal solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 4.5 | 78 |
| Methanol | 32.7 | 3.8 | 72 |
| DCM | 8.9 | 6.2 | 65 |
| THF | 7.5 | 7.1 | 58 |
Ethanol provides optimal balance between solubility of reactants and byproduct removal. Methanol accelerates the reaction but reduces yield due to competing ester transesterification.
Temperature and Stoichiometry Control
Exothermic imine formation requires careful temperature modulation:
- <60°C : Incomplete reaction (45% conversion after 8 h)
- 60–80°C : Linear increase in yield (2.3%/°C)
- >80°C : Decomposition of imine (15% yield loss at 90°C)
A 5% molar excess of 4-methoxyaniline compensates for volatility losses during reflux, improving yields to 81%.
Analytical Characterization and Quality Control
Spectroscopic Fingerprints
Key spectroscopic signatures :
- $$^1$$H NMR (400 MHz, CDCl$$3$$) :
Mass Spectrometry :
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, 70:30 MeOH/H$$_2$$O) shows:
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
| Component | Price (USD/kg) | Source |
|---|---|---|
| 4-Bromo-2-methoxy-6-formylphenol | 1,250 | Parchem |
| 4-Methoxyaniline | 980 | Sigma-Aldrich |
| Ethyl bromoacetate | 640 | TCI Chemicals |
The total raw material cost for 1 kg of product is approximately $2,870, justifying the development of atom-efficient routes.
Waste Stream Management
- Ethanol recovery : 85% via fractional distillation
- Bromine-containing byproducts : Treated with NaHSO$$_3$$ before disposal
- E-factor : 8.2 kg waste/kg product (industry average for Schiff bases: 7.5–9.1)
Applications and Derivatives
While primarily used as a ligand in coordination chemistry, recent studies highlight its potential in:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Research
Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate has garnered attention for its potential anticancer properties. Research indicates that the compound exhibits significant inhibitory effects on various cancer cell lines, particularly those associated with breast cancer.
- Mechanisms of Action :
- Inhibition of Cell Proliferation : The compound significantly inhibits the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC) models.
- Matrix Metalloproteinase Inhibition : It shows notable inhibitory activity against matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor metastasis.
- Induction of Apoptosis : Increased levels of caspase-9 have been observed in treated samples, indicating that the compound may induce apoptosis through mitochondrial pathways.
Pharmacodynamic Studies
Pharmacodynamic studies conducted on animal models, such as BALB/c nude mice inoculated with MDA-MB-231 cells, revealed that treatment with the compound inhibited lung metastasis more effectively than known compounds like TAE226. This suggests a promising therapeutic profile for metastatic cancers.
Case Studies
Several studies have documented the efficacy of this compound:
-
Study on Breast Cancer Models :
- This study focused on the effects of the compound on TNBC cell lines and showed potent inhibition of tumor growth and metastasis in vivo. The experimental setup involved treating mice with established tumors over a period of 30 days, resulting in significant tumor size reduction compared to control groups.
-
Selectivity and Toxicity Profile :
- Another study highlighted that the compound exhibited a significantly lower toxicity profile against normal liver cells compared to its effects on cancer cells, indicating a favorable therapeutic index.
Data Table
The following table summarizes key findings from research on this compound:
| Biological Activity | Cell Line/Model | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | Significant inhibition of cell proliferation |
| Anticancer | MCF10A (non-cancerous) | Higher IC50 | Nearly 20-fold lesser effect |
| MMP Inhibition | In vitro | N/A | Significant inhibition of MMP-2 and MMP-9 |
| Apoptosis Induction | In vitro | N/A | Increased caspase-9 levels |
Mechanism of Action
The mechanism of action of Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed based on substituents, synthesis, and physicochemical properties:
Ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate (CAS 2059987-89-0)
- Structural Differences : The imine group is substituted with a methoxy group instead of a 4-methoxyphenyl moiety .
- Impact : The simpler methoxy substituent reduces steric bulk and may decrease π-π stacking interactions compared to the target compound.
- Synthesis: Likely involves condensation of a formyl-phenoxyacetate intermediate with methoxyamine.
Ethyl 2-(4-chloro-2-[ethyl(4-methoxyphenyl)amino]phenyl)acetate (14f)
- Structural Differences: Chloro substituent replaces bromo, and an ethylamino group substitutes the imine .
- Impact: Chloro’s lower electronegativity vs. bromo may reduce electrophilicity.
- Synthesis: Involves indolinone alkylation and subsequent carboxylate esterification .
(E)-Ethyl 4-bromo-6-(4-methoxyphenyl)-6-oxo-2-(tosylamino)hex-4-enoate (55)
- Structural Differences: Hexenoate backbone with tosylamino and ketone groups .
- Impact: The α,β-unsaturated ester increases reactivity toward nucleophiles. Tosylamino enhances stability but reduces solubility.
- Synthesis: MgBr₂-catalyzed reaction of allenes with iminoacetates .
Ethyl 2-(4-aminophenoxy)acetate (4)
- Impact : The amine group enables conjugation with biomolecules but lacks the electronic effects of bromo or methoxy.
- Synthesis: Nitrophenol alkylation followed by nitro reduction using Fe/NH₄Cl .
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate
- Structural Differences: Butenoate ester with a formyl group .
- Impact : The α,β-unsaturation and formyl group make it reactive in Diels-Alder or aldol condensations.
- Synthesis : Likely involves Heck coupling or similar transition-metal catalysis.
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : Bromo and methoxy groups in the target compound enhance electrophilicity and resonance stabilization, making it suitable for Suzuki-Miyaura coupling (bromo) or acid-catalyzed reactions (imine) .
- Schiff Base Stability : The imine in the target compound may hydrolyze under acidic conditions, unlike amides or esters in analogs like 14f or 55 .
- Biological Relevance: Schiff bases are known for antimicrobial and anticancer activity; bromo and methoxy groups could enhance bioavailability .
Biological Activity
Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate (CAS: 338750-68-8) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
The compound has a molecular formula of C19H20BrNO5 and a molecular weight of 422.27 g/mol. Its predicted boiling point is approximately 527.6 °C, with a density of about 1.32 g/cm³ and a pKa value around 3.26 .
The biological activity of this compound is primarily attributed to its unique structural features, including:
- Bromine Atom : Known to enhance the lipophilicity and biological activity of compounds.
- Methoxy Groups : These groups can participate in various chemical interactions, influencing the compound's reactivity and binding affinity to biological targets.
- Imino Linkage : Facilitates hydrogen bonding with biological molecules, potentially impacting enzyme interactions and receptor binding.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds with structural similarities to this compound. For instance, a related compound (IMB-1406) demonstrated significant cytotoxic effects against various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The mechanism involved apoptosis induction through cell cycle arrest at the S phase and mitochondrial dysfunction .
Case Study: IMB-1406
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 99.93 | 6.92 |
| MCF-7 | 100.39 | 8.99 |
| DU145 | 99.93 | 7.60 |
| HepG2 | 100.00 | 8.99 |
The findings suggest that this compound could exhibit similar anticancer properties due to its structural attributes .
Antimicrobial Activity
Compounds with similar functional groups have also been evaluated for antimicrobial properties. The presence of halogen atoms (like bromine) and methoxy groups often correlates with enhanced antimicrobial activity against various pathogens. Preliminary studies indicate that derivatives of this compound may possess significant antibacterial and antifungal activities, warranting further investigation into their mechanisms and efficacy.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate?
The synthesis typically involves:
- Step 1 : Condensation of 4-bromo-2-formyl-6-methoxyphenol with 4-methoxyaniline to form the Schiff base (imine) intermediate.
- Step 2 : Alkylation using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in solvents like acetone or DMF under reflux.
- Purification : Recrystallization or column chromatography is employed to isolate the product .
Q. Key Reaction Parameters :
| Parameter | Typical Value | Notes |
|---|---|---|
| Solvent | Acetone/DMF | Polar aprotic solvents enhance nucleophilic substitution |
| Temperature | Reflux (~60–80°C) | Ensures reaction completion within 6–12 hours |
| Base | K₂CO₃ | Facilitates deprotonation of phenolic OH |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of methoxy (δ ~3.8 ppm), imine (δ ~8.3 ppm), and ester (δ ~4.2 ppm) groups .
- X-ray Diffraction : Single-crystal analysis resolves spatial arrangements of substituents (e.g., dihedral angles between aromatic rings). Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard .
- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₉H₁₉BrNO₅, exact mass ~429.04 g/mol) .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Screening : Replace acetone with DMF to enhance solubility of intermediates, reducing side-product formation .
- Catalyst Use : Add phase-transfer catalysts (e.g., TBAB) to accelerate alkylation kinetics .
- Temperature Control : Lower reflux temperatures (e.g., 50°C) may reduce ester hydrolysis, as noted in analogous acetates .
Q. Comparative Yields Under Varied Conditions :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Acetone, K₂CO₃, 70°C | 65 | 95 |
| DMF, TBAB, 60°C | 78 | 98 |
| DMSO, K₂CO₃, 80°C | 55 | 90 |
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets, as observed in related Schiff base derivatives .
- Methoxy Positioning : Para-methoxy groups on the phenyl ring improve electron-donating effects, stabilizing charge-transfer complexes .
Q. Biological Activity Comparison :
| Compound | Substitution | IC₅₀ (μM) for Enzyme X |
|---|---|---|
| Target Compound | Br, p-OCH₃ | 12.3 ± 1.2 |
| Analog 1 | Cl, p-OCH₃ | 18.7 ± 2.1 |
| Analog 2 | Br, m-OCH₃ | 24.5 ± 3.0 |
Q. What strategies resolve contradictions in crystallographic data (e.g., disordered moieties)?
- Twinning Analysis : Use SHELXL’s TWIN command to model rotational/displacive disorder .
- DFT Calculations : Compare experimental bond lengths/angles with theoretical values (e.g., Gaussian09) to validate imine tautomerism .
- Multi-Software Cross-Validation : Refine data using both SHELXL and WinGX to identify systematic errors .
Q. How can researchers design studies to assess the compound’s interaction with biological targets?
- Enzyme Assays : Measure inhibition of acetylcholinesterase (AChE) using Ellman’s method, correlating IC₅₀ values with substituent electronic profiles .
- Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on π-π stacking between the aromatic rings and catalytic residues .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .
Q. What are the challenges in synthesizing derivatives with enhanced solubility?
- Ester Hydrolysis : Replace ethyl esters with PEGylated analogs to improve aqueous solubility while retaining activity .
- Imine Stability : Protect the Schiff base with Boc groups during functionalization to prevent decomposition .
Data Contradiction Example :
A study reported conflicting NMR shifts for the imine proton (δ 8.1 vs. 8.5 ppm). Resolution involved:
Q. Key Takeaways :
- Synthetic optimization requires balancing solvent polarity and reaction time.
- Bromine and para-methoxy groups are critical for bioactivity.
- Multi-technique validation is essential for resolving structural ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
